molecular formula C10H14O3 B2405525 [3-(2-Methoxyethoxy)phenyl]methanol CAS No. 911060-77-0

[3-(2-Methoxyethoxy)phenyl]methanol

Cat. No.: B2405525
CAS No.: 911060-77-0
M. Wt: 182.219
InChI Key: BEUUKQVMESPVDK-UHFFFAOYSA-N
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Description

[3-(2-Methoxyethoxy)phenyl]methanol is an organic compound with the molecular formula C10H14O3 It is characterized by the presence of a methoxyethoxy group attached to a phenyl ring, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Methoxyethoxy)phenyl]methanol typically involves the reaction of 3-hydroxybenzaldehyde with 2-methoxyethanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include:

    Catalyst: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.

    Temperature: Moderate temperatures ranging from 50°C to 100°C.

    Solvent: Common solvents include ethanol or methanol.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, such as [3-(2-Methoxyethoxy)phenyl]methane, using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxyethoxy group can be replaced by other functional groups using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed:

    Oxidation: [3-(2-Methoxyethoxy)phenyl]methanal or [3-(2-Methoxyethoxy)phenyl]methanoic acid.

    Reduction: [3-(2-Methoxyethoxy)phenyl]methane.

    Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

[3-(2-Methoxyethoxy)phenyl]methanol has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of [3-(2-Methoxyethoxy)phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethoxy group enhances its solubility and facilitates its interaction with hydrophilic environments. The phenyl ring provides a hydrophobic interaction site, allowing the compound to bind to various biological targets. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

  • [3-(2-Methoxyethoxy)phenyl]methanamine
  • [3-(2-Methoxyethoxy)phenyl]methanoic acid
  • [3-(2-Methoxyethoxy)phenyl]methanal

Comparison:

  • [3-(2-Methoxyethoxy)phenyl]methanol is unique due to its methanol group, which imparts specific chemical reactivity and solubility properties.
  • [3-(2-Methoxyethoxy)phenyl]methanamine has an amine group, making it more basic and reactive towards electrophiles.
  • [3-(2-Methoxyethoxy)phenyl]methanoic acid contains a carboxylic acid group, which makes it more acidic and suitable for reactions involving carboxylate formation.
  • [3-(2-Methoxyethoxy)phenyl]methanal has an aldehyde group, making it highly reactive towards nucleophiles and suitable for further oxidation or reduction reactions.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[3-(2-methoxyethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-12-5-6-13-10-4-2-3-9(7-10)8-11/h2-4,7,11H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUUKQVMESPVDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 10 g (80.6 mmol) of 3-(hydroxymethyl)phenol, 78.4 g (241.7 mmol) of Cs2CO3 and 8.4 mL (88.6 mmol) of bromoethyl methyl ether in 150 mL of CH3CN is heated for 12 hours at 110° C. After cooling to room temperature, the medium is filtered, concentrated under reduced pressure, taken up in 500 mL of DCM, washed with brine (2×100 mL) dried over Na2SO4, filtered and then concentrated under reduced pressure. 10.9 g of 3-(2-methoxyethoxy)phenyl]methanol are obtained in the form of a yellow oil.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
78.4 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-hydroxybenzyl alcohol (27A) (12.41 g, 100 mmol) in ethanol (150 mL) was added aqueous NaOH (10 N, 10 mL), followed by 1-bromo-2-methoxyethane (27B) (13.9 g). The reaction mixture was heated to reflux overnight. Then the reaction mixture was allowed to cool to RT, and diluted with water. The mixture was subsequently extracted with CH2Cl2, and the combined organic phase was dried with anhydrous MgSO4 filtered, and concentrated in vacuum to give the product (27C) a yellow oil, which was used for the next reaction without further purification. 1H NMR (300 MHz, CDCl3): δ 1.82 (br, 1H), 3.44 (s, 3H), 3.74 (t, 2H, J=4.8 Hz), 4.12 (t, 2H, J=4.8 Hz), 4.65 (s, 2H), 6.84-6.95 (m, 3H), 7.22-7.26 (m, 1H). LCMS: purity >94%. ESI-MS: M/Z 183(M+H)+.
Quantity
12.41 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
13.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

3-Hydroxybenzyl alcohol (3.76 g, 30 mmol), 2-bromoethylmethyl ether (8.0 ml, 85 mmol) and cesium carbonate (14.7 g, 45 mmol) were heated at 60° C. for 3 h. The reaction was diluted with water, extracted (3×) with ethyl acetate and dried over sodium sulfate. The solution was filtered, concentrated and purified by silica chromatography (DCM followed by DCM/MeOH 19:1, then 9:1) to yield [3-(2-methoxyethoxy)phenyl]methanol as an orange oil (3.92 g, 72%).
Quantity
3.76 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
14.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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